molecular formula C24H21N5O2S B4177473 2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one

2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one

Cat. No.: B4177473
M. Wt: 443.5 g/mol
InChI Key: GDUDLMXTIQCMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a benzothiazole moiety fused with an indole and quinazoline ring system. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with an appropriate indole derivative under acidic conditions, followed by cyclization and spiro-annulation to form the final product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, iodine, samarium triflate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2’-(1,3-Benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The indole and quinazoline rings may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 1-piperidinecarbodithioate
  • 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate
  • 2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 4-phenyl-1-piperazinecarbodithioate

Uniqueness

What sets 2’-(1,3-benzothiazol-2-ylamino)-7’,7’-dimethyl-7’,8’-dihydro-1’H-spiro[indole-3,4’-quinazoline]-2,5’(1H,6’H)-dione apart from similar compounds is its spiro structure, which imparts unique electronic and steric properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethylspiro[1H-indole-3,4'-6,8-dihydro-1H-quinazoline]-2,5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-23(2)11-16-19(17(30)12-23)24(13-7-3-4-8-14(13)25-20(24)31)29-21(26-16)28-22-27-15-9-5-6-10-18(15)32-22/h3-10H,11-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUDLMXTIQCMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)N=C(N2)NC5=NC6=CC=CC=C6S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Reactant of Route 2
Reactant of Route 2
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Reactant of Route 3
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Reactant of Route 4
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Reactant of Route 5
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one
Reactant of Route 6
2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one

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